Hydrogen Bond Donor Capacity: C3-Hydroxyl Confers Enhanced Target Interaction Potential Relative to Unsubstituted Indole-2-carboxylates
3-Hydroxyindole-2-carboxylic acid methyl ester possesses a hydroxyl group at the C3 position, a structural feature absent in the parent compound indole-2-carboxylic acid (CAS 1477-50-5) and its simple esters. This hydroxyl group significantly influences chemical reactivity and biological activity by enabling hydrogen bond donation that enhances interactions with biological targets compared to its analogs lacking this functionality . Quantitative hydrogen bond donor/acceptor counts derived from molecular properties indicate that this compound possesses 2 hydrogen bond donors and 4 hydrogen bond acceptors, whereas unsubstituted indole-2-carboxylic acid contains 1 donor and 2 acceptors [1]. This structural distinction is not merely theoretical: hydroxyindole carboxylic acid scaffolds have been validated as effective non-hydrolyzable phosphotyrosine mimics that anchor inhibitors to phosphatase active sites through four specific hydrogen bonds with backbone amides [2].
| Evidence Dimension | Hydrogen Bond Donor/Acceptor Capacity |
|---|---|
| Target Compound Data | 2 H-bond donors, 4 H-bond acceptors |
| Comparator Or Baseline | Indole-2-carboxylic acid (CAS 1477-50-5): 1 H-bond donor, 2 H-bond acceptors |
| Quantified Difference | +1 H-bond donor; +2 H-bond acceptors |
| Conditions | Calculated molecular properties from structural analysis |
Why This Matters
Enhanced hydrogen bonding capacity directly influences molecular recognition, target binding affinity, and aqueous solubility—key parameters in drug discovery and biochemical assay development.
- [1] Chem960. Methyl 3-Hydroxyindole-2-carboxylate: Hydrogen bond donor count: 2; Hydrogen bond acceptor count: 4. View Source
- [2] PMC. Hydroxyindole Carboxylic Acid-Based Inhibitors for Receptor-Type Protein Tyrosine Protein Phosphatase Beta. Hydroxyindole carboxylic acid scaffolds serve as effective non-hydrolyzable pTyr mimics, forming four H-bonds with backbone amides. View Source
